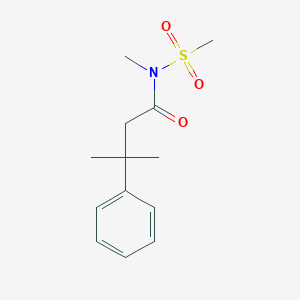![molecular formula C15H15FN2O2 B7583838 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidin-2-one derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has been found to have several potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
Mecanismo De Acción
The mechanism of action of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. Studies have suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. The compound has also been shown to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is its high purity and stability, which makes it suitable for use in scientific research. The compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of the compound can cause adverse effects on the liver and kidneys.
Direcciones Futuras
There are several future directions for the study of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one. One area of research is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-cancer properties. Another direction is the investigation of the compound's potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in humans.
Conclusion:
In conclusion, 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one involves the reaction between 2-fluoro-5-(furan-2-yl)aniline and 1-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. This synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Propiedades
IUPAC Name |
3-[2-fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-18-7-6-12(15(18)19)17-13-9-10(4-5-11(13)16)14-3-2-8-20-14/h2-5,8-9,12,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLADWTPIXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=C(C=CC(=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)